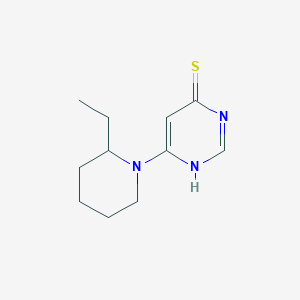![molecular formula C20H25N5O2 B12488284 1-(3,4-dimethoxyphenyl)-N,N-dimethyl-1-[1-(2-phenylethyl)-1H-tetrazol-5-yl]methanamine](/img/structure/B12488284.png)
1-(3,4-dimethoxyphenyl)-N,N-dimethyl-1-[1-(2-phenylethyl)-1H-tetrazol-5-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3,4-dimethoxyphenyl)[1-(2-phenylethyl)-1,2,3,4-tetrazol-5-yl]methyl]dimethylamine is a complex organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a tetrazole ring, a phenylethyl group, and a dimethoxyphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-dimethoxyphenyl)[1-(2-phenylethyl)-1,2,3,4-tetrazol-5-yl]methyl]dimethylamine typically involves multiple steps. One common approach starts with the preparation of the tetrazole ring, followed by the introduction of the phenylethyl group and the dimethoxyphenyl moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
[(3,4-dimethoxyphenyl)[1-(2-phenylethyl)-1,2,3,4-tetrazol-5-yl]methyl]dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
[(3,4-dimethoxyphenyl)[1-(2-phenylethyl)-1,2,3,4-tetrazol-5-yl]methyl]dimethylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of [(3,4-dimethoxyphenyl)[1-(2-phenylethyl)-1,2,3,4-tetrazol-5-yl]methyl]dimethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: A simpler analogue with similar structural features but lacking the tetrazole ring.
Mescaline: Another phenethylamine derivative with additional methoxy groups, known for its psychoactive properties.
2-Phenylethylamine: A basic structure that forms the backbone of many related compounds.
Uniqueness
[(3,4-dimethoxyphenyl)[1-(2-phenylethyl)-1,2,3,4-tetrazol-5-yl]methyl]dimethylamine is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C20H25N5O2 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
1-(3,4-dimethoxyphenyl)-N,N-dimethyl-1-[1-(2-phenylethyl)tetrazol-5-yl]methanamine |
InChI |
InChI=1S/C20H25N5O2/c1-24(2)19(16-10-11-17(26-3)18(14-16)27-4)20-21-22-23-25(20)13-12-15-8-6-5-7-9-15/h5-11,14,19H,12-13H2,1-4H3 |
Clave InChI |
WGWXEANRXMYMEX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(C1=CC(=C(C=C1)OC)OC)C2=NN=NN2CCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-methoxybenzyl)sulfanyl]-N-(3-phenylpropyl)acetamide](/img/structure/B12488212.png)
![Propyl 5-({[4-(benzyloxy)phenyl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12488214.png)
![1-[1-(2-Ethoxybenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B12488223.png)
![5-amino-3-[(2-ethoxyphenyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B12488227.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12488234.png)
![(3,5-dimethyl-1H-pyrazol-1-yl)(5,5-dioxido-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazin-4-yl)methanone](/img/structure/B12488239.png)
![5-(2,6-difluorophenyl)-4-hydroxy-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12488243.png)

![3-bromo-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline](/img/structure/B12488254.png)
![Ethyl 5-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12488262.png)
![Methyl 3-{[(4-butoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12488272.png)
![2,4-dichloro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12488273.png)
![5-(3-chlorophenyl)-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12488274.png)
![1-Ethyl-4-[1-(3-methylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B12488278.png)
